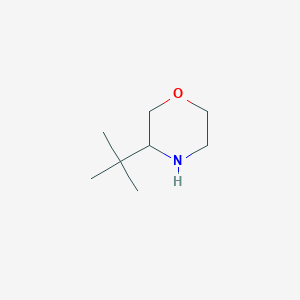
3-tert-Butyl-morpholine
Übersicht
Beschreibung
3-tert-Butyl-morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The addition of a tert-butyl group at the third position of the morpholine ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structural features and reactivity, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-morpholine typically involves the reaction of morpholine with tert-butyl halides under basic conditions. One common method is the alkylation of morpholine using tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized as a solvent, corrosion inhibitor, and intermediate in the production of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-morpholine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell cycle regulation, leading to antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound without the tert-butyl group.
N-Methylmorpholine: A derivative with a methyl group instead of tert-butyl.
N-Ethylmorpholine: A derivative with an ethyl group.
Uniqueness: 3-tert-Butyl-morpholine stands out due to the presence of the bulky tert-butyl group, which significantly alters its chemical and physical properties. This modification enhances its stability, lipophilicity, and reactivity, making it more suitable for specific applications compared to its simpler analogs.
Eigenschaften
IUPAC Name |
3-tert-butylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenebutanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaR)-](/img/structure/B3227079.png)

![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,5-difluoro-, (alphaR)-](/img/structure/B3227092.png)

![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)
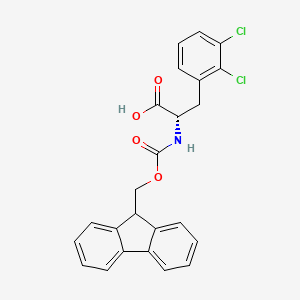

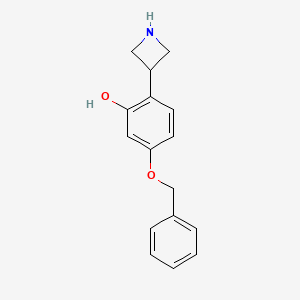

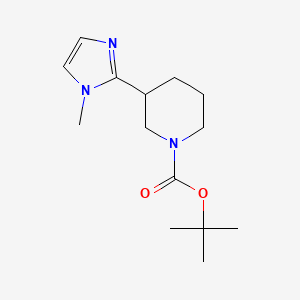
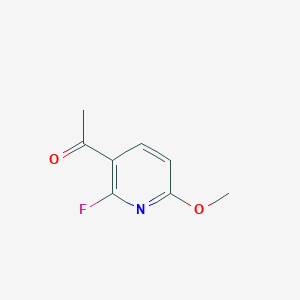
![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)

